molecular formula C18H13ClN4O4S B353419 (E)-3-((4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)methyl)benzoic acid CAS No. 488108-74-3

(E)-3-((4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)methyl)benzoic acid

Cat. No. B353419
M. Wt: 416.8g/mol
InChI Key: DWTWJHITMQZRLY-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and odor may also be described.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves speculating on potential applications for the compound and areas for future research.


properties

IUPAC Name

3-[[4-chloro-2-oxo-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-15-14(9-21-22-16(24)12-4-6-20-7-5-12)28-18(27)23(15)10-11-2-1-3-13(8-11)17(25)26/h1-9H,10H2,(H,22,24)(H,25,26)/b21-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWJHITMQZRLY-ZVBGSRNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)C=NNC(=O)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)/C=N/NC(=O)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)methyl)benzoic acid

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